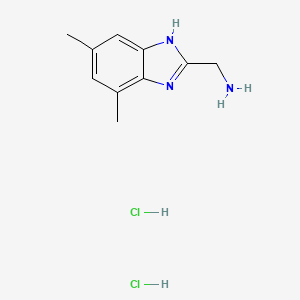
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
準備方法
The synthesis of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method involves the cyclization of o-phenylenediamine with carboxylic acids.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of ortho-diamines with carboxylic acids.
Amino nitrile synthesis: This method involves the reaction of nitriles with ammonia or primary amines.
化学反応の分析
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, alkylating agents, and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.
科学的研究の応用
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
類似化合物との比較
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
Telmisartan: This compound is used as an antihypertensive agent and has a similar benzodiazole structure.
4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile: This compound is used in the synthesis of various organic compounds and has a similar benzodiazole structure.
特性
分子式 |
C10H15Cl2N3 |
|---|---|
分子量 |
248.15 g/mol |
IUPAC名 |
(4,6-dimethyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-6-3-7(2)10-8(4-6)12-9(5-11)13-10;;/h3-4H,5,11H2,1-2H3,(H,12,13);2*1H |
InChIキー |
UXIPHEKXWKCKSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)NC(=N2)CN)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
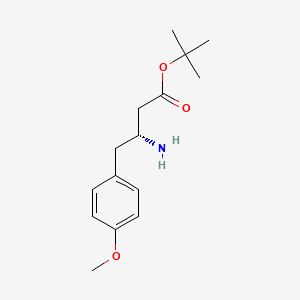
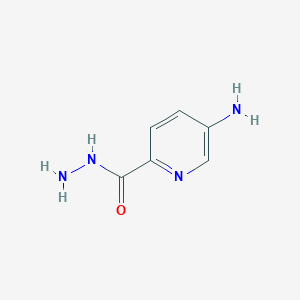
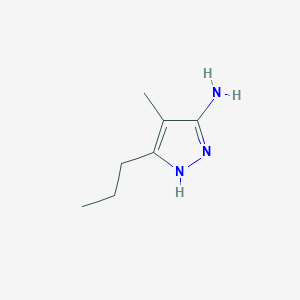
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)

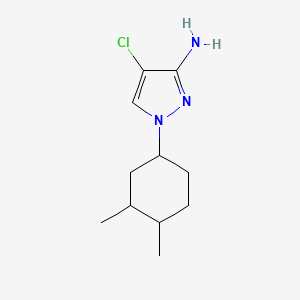
![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)
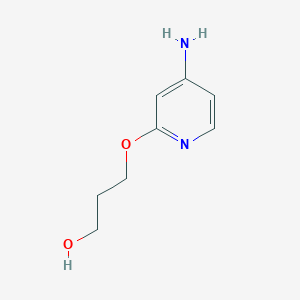
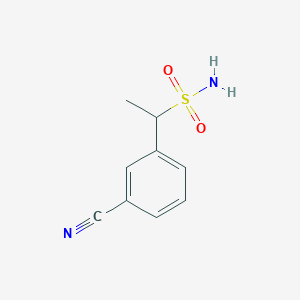
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)
![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)
